molecular formula C17H29N5O3S B10946488 {4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone

{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone

Cat. No.: B10946488
M. Wt: 383.5 g/mol
InChI Key: BTBISFCUPPWYJS-UHFFFAOYSA-N
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Description

{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone is a complex organic compound featuring a pyrazole ring, a piperazine ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the formation of the piperazine and piperidine rings. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like methanol or chloroform, and controlled temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of environmentally friendly solvents and reagents is also emphasized to reduce the environmental impact .

Chemical Reactions Analysis

Types of Reactions

{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include strong acids and bases, oxidizing and reducing agents, and solvents like methanol, chloroform, and hexafluoroisopropanol. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of {4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • 4-Bromophenethyl alcohol

Uniqueness

{4-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]piperazino}[1-(methylsulfonyl)-4-piperidyl]methanone is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C17H29N5O3S

Molecular Weight

383.5 g/mol

IUPAC Name

[4-[(1,3-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(1-methylsulfonylpiperidin-4-yl)methanone

InChI

InChI=1S/C17H29N5O3S/c1-14-16(12-19(2)18-14)13-20-8-10-21(11-9-20)17(23)15-4-6-22(7-5-15)26(3,24)25/h12,15H,4-11,13H2,1-3H3

InChI Key

BTBISFCUPPWYJS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CN2CCN(CC2)C(=O)C3CCN(CC3)S(=O)(=O)C)C

Origin of Product

United States

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